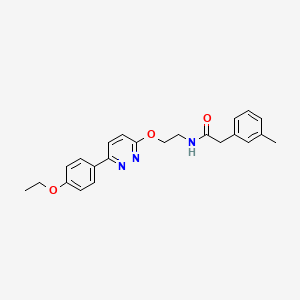
2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide” can be represented by the SMILES stringO=C1N(CC(NC2=CC=CC(Br)=C2)=O)C(C3=C1C=CC=C3)=O . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software. Physical And Chemical Properties Analysis
The molecular weight of “2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide” is 287.29. The density is 1.6±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and toxicity information were not available in the sources I found.Scientific Research Applications
Anti-Inflammatory Applications
A study by Nikalje et al. (2015) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide and evaluated their anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising anti-inflammatory activity in both models, with molecular docking studies highlighting their binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties
Research by Nath et al. (2021) designed and synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives, evaluating them for anticonvulsant activities. The study found significant anticonvulsant activity against maximal electroshock and pentylenetetrazole-induced seizures (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antioxidant and Anti-Inflammatory Activity
Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives and evaluated them for antioxidant and anti-inflammatory activity. They observed that several compounds displayed both antioxidant and anti-inflammatory activities (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Anticancer Potential
Ilyas et al. (2021) conducted a study on derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide for their anti-cancer activities, particularly against colorectal cancer. The compounds showed significant inhibition of cell proliferation and potential as future anticancer agents (Ilyas, Naz, Zaman, Altaf, Nadeem, Muhammad, Faheem, & Qadir, 2021).
α-Glucosidase Inhibitory Activity
Another study by Koppireddi et al. (2014) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for α-glucosidase inhibitory activity. They found that some compounds showed significant inhibition of the enzyme, suggesting potential for diabetes management (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-10(15-13-14-5-6-20-13)7-16-11(18)8-3-1-2-4-9(8)12(16)19/h1-6H,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDVCPAXUUMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328721 |
Source


|
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26725988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide | |
CAS RN |
65919-36-0 |
Source


|
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)
![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)
![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)
![Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate](/img/structure/B2617790.png)





![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)

